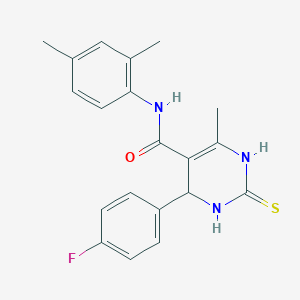
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes aromatic rings, a thioxo group, and a tetrahydropyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The subsequent steps include:
- **Formation of the Tetrahydropyr
生物活性
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity. The presence of the thioxo group and the fluorophenyl moiety is particularly noteworthy.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F N3OS |
| Molecular Weight | 329.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Common methods include:
- Condensation Reactions : Utilizing amines and isothiocyanates to form the thioxo group.
- Substitution Reactions : Introducing the fluorophenyl group through nucleophilic aromatic substitution.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various bacterial strains including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (μg/mL) |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo | E. coli | 8 |
| N-(2,4-dimethylphenyl)-6-methyl-2-thioxo | S. aureus | 12 |
Antiviral Activity
This compound has been evaluated for its inhibitory effects on HIV integrase. In vitro studies demonstrated that certain derivatives showed moderate inhibitory activity with IC50 values around 0.65 µM . However, further studies indicated limited efficacy in cellular models for HIV inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication.
- Targeting Bacterial Pathways : Its structural features allow it to disrupt bacterial cell wall synthesis or function through enzyme inhibition.
Study on HIV Integrase Inhibition
A recent study focused on the synthesis and evaluation of various tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compound demonstrated an IC50 value of 0.65 µM but did not show significant antiviral activity in cell culture assays . This highlights the need for further optimization of these compounds for potential therapeutic use.
Antimicrobial Evaluation
In another study evaluating antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated promising activity against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-11-4-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGTZNIYJLMMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














